(alphaR,4S)-alpha-Vinyl-2,2-dimethyl-3-(tert-butoxycarbonyl)oxazolidine-4alpha-methanol
Description
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Properties
IUPAC Name |
tert-butyl (4S)-4-[(1R)-1-hydroxyprop-2-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-7-10(15)9-8-17-13(5,6)14(9)11(16)18-12(2,3)4/h7,9-10,15H,1,8H2,2-6H3/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLCLVKAXXFKNX-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(C=C)O)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)[C@@H](C=C)O)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (alphaR,4S)-alpha-Vinyl-2,2-dimethyl-3-(tert-butoxycarbonyl)oxazolidine-4alpha-methanol is a member of the oxazolidine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological effects.
- Molecular Formula : CHNO
- Molecular Weight : 227.30 g/mol
- CAS Number : Not explicitly available in the provided data.
Synthesis
The synthesis of oxazolidine derivatives often involves the use of tert-butoxycarbonyl (Boc) protection strategies to enhance stability and reactivity. The specific synthesis route for This compound typically includes:
- Formation of the oxazolidine ring.
- Introduction of the vinyl group.
- Protection of functional groups using Boc.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of oxazolidine derivatives. For instance, compounds similar to (alphaR,4S)-alpha-Vinyl-2,2-dimethyl-3-(tert-butoxycarbonyl)oxazolidine have shown significant activity against various bacterial strains:
These findings suggest that modifications in the oxazolidine structure can lead to enhanced antibacterial efficacy.
The mechanism by which oxazolidines exert their antibacterial effects typically involves inhibition of protein synthesis by binding to the bacterial ribosome. This action disrupts the translation process, effectively halting bacterial growth.
Structure-Activity Relationship (SAR)
Understanding the SAR of oxazolidine derivatives is crucial for optimizing their biological activity. Key factors influencing activity include:
- Substituents on the oxazolidine ring : The presence and position of substituents such as Boc groups can significantly affect solubility and activity.
- Configuration : The stereochemistry at specific positions (like 4 and 5 in the oxazolidine ring) plays a vital role in determining biological interactions.
Case Studies
- Case Study on Antibacterial Efficacy : A study evaluated a series of oxazolidine derivatives against Gram-positive and Gram-negative bacteria. Compounds with specific alkyl substitutions showed improved activity compared to their unsubstituted counterparts, indicating that hydrophobic interactions may enhance membrane permeability and subsequent antibacterial effects.
- Pharmacokinetic Studies : Research involving pharmacokinetic profiling demonstrated that certain modifications to the oxazolidine structure resulted in better absorption and bioavailability in vivo, suggesting potential for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
